N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide is an oxalamide derivative characterized by a benzofuran ring substituted with a carbamoyl group at the 2-position and a 3-methoxypropyl chain at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities, making them structurally versatile in materials science and pharmaceuticals .
The benzofuran moiety in this compound may contribute to π-π stacking interactions, while the 3-methoxypropyl group enhances solubility in organic solvents, as seen in related oxalamides like N1,N1'-(hexane-1,6-diyl)bis(N2-(3-methoxypropyl)oxalamide) (). The carbamoyl group at the 2-position of benzofuran could influence metabolic stability, as carbamoyl substituents are often resistant to hydrolysis compared to ester or amide groups .
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-8-4-7-17-14(20)15(21)18-11-9-5-2-3-6-10(9)23-12(11)13(16)19/h2-3,5-6H,4,7-8H2,1H3,(H2,16,19)(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVPIXNEVLYBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The carbamoyl group is then introduced via a reaction with an isocyanate or a carbamoyl chloride. Finally, the oxalamide linkage is formed through a condensation reaction between the benzofuran derivative and an oxalic acid derivative under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or a tool for studying biological processes, particularly those involving benzofuran derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Flavoring Agents
Several oxalamide derivatives evaluated by the Joint FAO/WHO Expert Committee share structural motifs with the target compound (Table 1):
Key Observations:
- Aromatic vs. Heterocyclic Cores : The target compound’s benzofuran ring may confer greater metabolic stability compared to dimethoxybenzyl or pyridinyl groups, which undergo rapid oxidation .
- Alkyl Chain Effects : The 3-methoxypropyl group likely improves solubility compared to shorter chains (e.g., methyl or ethyl), similar to N1-(3-methoxypropyl)-N2-(1-methylethyl)-triazine-diamine ().
Pharmacological and Material Science Analogues
Oxalamides are also explored in drug discovery and polymer chemistry:
- N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide : This compound, with a rigid adamantyl group, exhibits high thermal stability (mp >210°C) due to strong hydrogen bonding, contrasting with the target compound’s flexible 3-methoxypropyl chain .
- N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide : The chlorophenyl group enhances hydrophobic interactions, while the hydroxyphenyl group facilitates metabolic conjugation (e.g., glucuronidation) .
Synthetic Methods:
The target compound’s synthesis likely parallels N1,N1'-(hexane-1,6-diyl)bis(N2-(3-methoxypropyl)oxalamide) (), involving chloroform-mediated coupling of 3-methoxypropylamine to an oxalamide precursor under reflux. Yields >90% are typical for such reactions .
Biological Activity
Molecular Structure
The molecular formula for N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide is . The compound features a benzofuran moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Weight | 302.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds with a benzofuran structure exhibit significant anticancer properties. For instance, a study demonstrated that related benzofuran derivatives could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. In vitro assays revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and improve cognitive function. This activity may be attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.
Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Study 2: Anti-inflammatory Activity
A separate study evaluated the anti-inflammatory effects of the compound using LPS-stimulated RAW 264.7 macrophages. Treatment with this compound significantly reduced nitric oxide production by 40% at a concentration of 10 µM, indicating its effectiveness in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
